4-Nitro-3',4'-dimethoxy-1,1'-biphenyl
Description
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26g/mol |
IUPAC Name |
1,2-dimethoxy-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C14H13NO4/c1-18-13-8-5-11(9-14(13)19-2)10-3-6-12(7-4-10)15(16)17/h3-9H,1-2H3 |
InChI Key |
CGRZZYKBXNQLRB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
General Procedure
-
Reactants :
-
3,4-Dimethoxyphenylboronic acid
-
4-Nitrohalobenzene (e.g., 1-bromo-4-nitrobenzene)
-
-
Catalyst System :
-
Conditions :
Optimized Protocol
A representative procedure from Tosoh Corporation achieved 83% yield using:
-
Catalyst : Pd(acac)₂ (5 mol%)
-
Ligand : BrettPhos (20 mol%)
-
Base : K₃PO₄·3H₂O (3 equiv)
-
Solvent : 1,4-Dioxane
-
Reaction Time : 24 hours at 130°C
Key Data :
Challenges and Solutions
-
Nitro Group Sensitivity : The electron-withdrawing nitro group reduces reactivity. Using bulky ligands (e.g., BrettPhos) enhances stability and prevents side reactions.
-
Solvent Choice : Polar aprotic solvents like DMA improve solubility of nitroaryl halides.
Nitration of Preformed Biphenyls
Nitration of 3',4'-dimethoxy-1,1'-biphenyl offers an alternative route, though it requires careful control to avoid over-nitration.
Procedure
-
Substrate : 3',4'-Dimethoxy-1,1'-biphenyl
-
Conditions :
-
Temperature: 0–5°C (to minimize byproducts)
-
Duration: 2–4 hours
-
Example :
A patent by CN104447348A reported 50–60% yield using 65% HNO₃ at 100–135°C under 0.8–1.2 MPa pressure.
Limitations
-
Regioselectivity : Nitration predominantly occurs at the para position due to methoxy group directing effects.
-
Byproducts : Ortho-nitration products may form if temperature exceeds 10°C.
One-Pot Tandem Coupling-Nitration
Recent advances combine coupling and nitration in a single pot to streamline synthesis.
Protocol
-
Step 1 : Suzuki-Miyaura coupling of 3,4-dimethoxyphenylboronic acid and 1-bromobenzene.
-
Step 2 : In situ nitration using Cu(NO₃)₂·3H₂O and acetic anhydride.
Conditions :
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | 80–90% | High | Industrial | Moderate |
| Nitration | 50–60% | Medium | Lab-scale | Low |
| Tandem Coupling | 70–75% | High | Pilot-scale | High |
Advantages of Suzuki-Miyaura :
Drawbacks of Nitration :
Crystallographic and Spectroscopic Validation
-
Crystal Structure : The asymmetric unit contains two molecules with dihedral angles of 44.30° and 48.50° between benzene rings.
-
NMR Data :
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 4-Nitro-3',4'-dimethoxy-1,1'-biphenyl, and how can reaction conditions be optimized?
- Methodological Answer :
- Route 1 : Nitration of 3',4'-dimethoxy-1,1'-biphenyl using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The methoxy groups activate the aromatic ring, directing nitration to the para position relative to the methoxy substituents. Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .
- Route 2 : Suzuki-Miyaura cross-coupling between 4-nitrophenylboronic acid and 3',4'-dimethoxyphenyl halide, catalyzed by Pd(PPh₃)₄ in a base (e.g., Na₂CO₃). Optimize yield by varying solvent (toluene/EtOH) and temperature (80–100°C) .
- Key Considerations : Monitor reaction progress via TLC; characterize intermediates via ¹H NMR (δ 7.5–8.2 ppm for nitro-aromatic protons) and IR (ν 1520 cm⁻¹ for NO₂ asymmetric stretch).
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Assign aromatic protons (δ 6.8–7.6 ppm, coupling patterns indicate substituent positions). Methoxy groups appear as singlets (δ ~3.8–3.9 ppm) .
- ¹³C NMR : Confirm nitro (C-NO₂ at ~148 ppm) and methoxy (C-OCH₃ at ~56 ppm) carbons.
- IR : Bands at ~1250 cm⁻¹ (C-O stretch for methoxy) and ~1350 cm⁻¹ (NO₂ symmetric stretch).
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 289 (C₁₄H₁₃NO₄⁺) .
Q. What are the characteristic reactivity patterns of nitro and methoxy groups in this compound?
- Methodological Answer :
- Nitro Group Reduction : Catalytic hydrogenation (H₂, Pd/C) converts NO₂ to NH₂, yielding 4-amino-3',4'-dimethoxybiphenyl. Monitor via loss of IR nitro stretches .
- Methoxy Demethylation : Use BBr₃ in CH₂Cl₂ (-78°C) to cleave OCH₃ to OH, forming 4-nitro-3',4'-dihydroxybiphenyl. Confirm via ¹H NMR (disappearance of OCH₃ signals) .
- Electrophilic Substitution : Nitro deactivates the ring; methoxy directs substituents to ortho/para positions.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Resolve torsional angles between biphenyl rings and substituent orientations.
- SHELX Refinement : Employ SHELXL for structure solution via direct methods. Refine anisotropic displacement parameters for nitro and methoxy groups. Validate with R-factor (<5%) and residual electron density maps .
- Case Study : For analogous dimethoxybiphenyls, SHELX refined dihedral angles to ±0.5°, confirming coplanarity of substituted rings .
Q. How to address contradictory data in reaction mechanism studies (e.g., competing substitution pathways)?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., nitration vs. oxidation).
- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies for competing pathways. For example, meta vs. para nitration can be predicted via Fukui indices .
- In Situ Monitoring : Employ Raman spectroscopy to detect transient intermediates (e.g., nitronium ion adducts) .
Q. How can this compound enhance enantioselectivity in asymmetric catalysis as a chiral ligand?
- Methodological Answer :
- Ligand Design : Functionalize the biphenyl scaffold with phosphine groups (e.g., 2,2'-bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl). The methoxy groups stabilize metal coordination via electron donation .
- Application in Hydrogenation : Test in Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acids. Optimize enantiomeric excess (ee) by varying ligand-metal ratios (e.g., 1:1 Rh/ligand in MeOH at 25°C) .
- Case Study : Cl-MeO-BIPHEP (a dimethoxybiphenyl-derived ligand) achieved >95% ee in ketone hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
